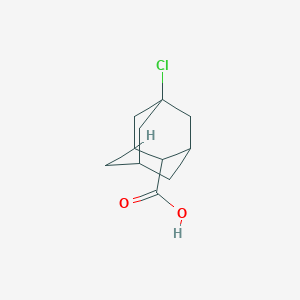

5-Chloroadamantane-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloroadamantane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2/c12-11-3-6-1-7(4-11)9(10(13)14)8(2-6)5-11/h6-9H,1-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZOJSZNFGTGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 5 Chloroadamantane 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, enabling the synthesis of a wide array of derivatives through established organic reactions. The reactivity of the carboxyl group on the adamantane-2-position is influenced by the bulky, three-dimensional cage structure, which can sterically hinder the approach of reagents.

Esterification Reactions and Ester Derivatives

Esterification of carboxylic acids is a fundamental transformation, commonly achieved through the Fischer esterification method. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com For adamantane (B196018) carboxylic acids, this method is effective for producing various alkyl esters. For instance, adamantane-1-carboxylic acid can be esterified by refluxing with methanol (B129727) and sulfuric acid to yield methyl 1-adamantanecarboxylate. orgsyn.org

While specific literature on the esterification of 5-Chloroadamantane-2-carboxylic acid is not prevalent, its behavior is expected to be analogous. The reaction of this compound with a given alcohol (R-OH) under acidic conditions would lead to the formation of the corresponding ester. The reaction mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. openstax.org Subsequent dehydration yields the ester and regenerates the acid catalyst. masterorganicchemistry.com

Alternative methods for esterification that avoid strong acidic conditions include conversion of the carboxylic acid to its acyl chloride followed by reaction with an alcohol, or the use of coupling agents. jackwestin.com

Table 1: Representative Esterification Reactions of Adamantane Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst/Reagents | Product | Reference |

| Adamantane-1-carboxylic acid | Methanol | H₂SO₄, Reflux | Methyl 1-adamantanecarboxylate | orgsyn.org |

| Adamantane-2-carboxylic acid | Methanol | H₂SO₄ | Methyl 2-adamantanecarboxylate | google.com |

| This compound (Expected) | Ethanol (B145695) | H₂SO₄, Reflux | Ethyl 5-chloroadamantane-2-carboxylate | - |

Amidation Reactions and Amide Derivatives

The synthesis of amides from carboxylic acids typically requires the activation of the carboxyl group to overcome the low reactivity of carboxylic acids toward amines, which tend to form ammonium (B1175870) carboxylate salts. mdpi.com Direct thermal condensation is possible but often requires high temperatures. mdpi.com More commonly, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or boron-based reagents like tris(2,2,2-trifluoroethyl) borate (B1201080) are employed to facilitate amide bond formation at milder temperatures. jackwestin.comacs.org

The general strategy involves reacting the carboxylic acid and an amine in the presence of the coupling agent. For adamantane derivatives, these methods have been successfully applied. For example, various substituted adamantane carboxylic acids can be converted to their corresponding amides, which are of interest in medicinal chemistry. science.org.ge The reaction of this compound with a primary or secondary amine (R¹R²NH) in the presence of a suitable coupling reagent is expected to yield the corresponding N-substituted 5-chloroadamantane-2-carboxamide. The bulky adamantane cage may influence the reaction rate, but the fundamental mechanism of acyl substitution remains the same. organic-chemistry.org

Table 2: General Amidation Reaction

| Starting Material | Reagents | Product |

| This compound | Primary/Secondary Amine, Coupling Agent (e.g., B(OCH₂CF₃)₃) | N-Alkyl/Aryl-5-chloroadamantane-2-carboxamide |

Formation of Acyl Halides and Anhydrides

Acyl halides, particularly acyl chlorides, are highly reactive carboxylic acid derivatives that serve as valuable intermediates for the synthesis of esters, amides, and anhydrides. jackwestin.com They are typically prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. openstax.org This reaction substitutes the hydroxyl group of the carboxylic acid with a chlorine atom. openstax.org The process involves the formation of a highly reactive acyl chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. openstax.org

Applying this to this compound, treatment with thionyl chloride is the expected route to synthesize 5-Chloroadamantane-2-carbonyl chloride . This acyl chloride would be a key precursor for creating a variety of other derivatives under milder conditions than those required for the parent carboxylic acid.

Acid anhydrides can be formed by the reaction of an acyl chloride with a carboxylate salt. jackwestin.com Thus, reacting 5-Chloroadamantane-2-carbonyl chloride with the sodium salt of this compound would produce the corresponding symmetric anhydride.

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). For simple alkyl carboxylic acids, this process is generally difficult and requires harsh conditions. However, the stability of the resulting carbanion or carbocation intermediate can significantly influence the reaction's feasibility. organic-chemistry.org

In the case of adamantane carboxylic acids, the position of the carboxyl group is critical. Decarboxylation of adamantane-1-carboxylic acid leads to the formation of a relatively stable bridgehead adamantyl cation. prepchem.com Conversely, the formation of a carbocation at the bridge position (C-2) is less favorable. Anodic oxidation (Kolbe electrolysis) of adamantane-2-carboxylic acid in alcoholic solution has been shown to produce a mixture of products derived from both radical and carbocationic intermediates. researchgate.net

The decarboxylation of this compound would likely require conditions that can stabilize an intermediate at the C-2 position. Methods such as photoredox-catalyzed decarboxylation or oxidative decarboxylation could potentially achieve this transformation, leading to 2,5-dichloroadamantane. organic-chemistry.orgresearchgate.net

Reactions Involving the Adamantane Halogen (Chlorine)

The chlorine atom on the adamantane skeleton is located at a bridgehead position (C-5). The reactivity of halogens at bridgehead positions is characteristically low in reactions that proceed via an Sₙ2 mechanism due to the impossibility of backside attack on the rigid cage structure.

Nucleophilic Substitution Reactions at the Halogenated Bridgehead/Bridge Position

Nucleophilic substitution reactions are fundamental for interconverting functional groups. researchgate.net They are broadly classified into Sₙ1 (unimolecular) and Sₙ2 (bimolecular) mechanisms. The Sₙ2 reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. This pathway is geometrically impossible at a bridgehead carbon of the adamantane cage. Therefore, Sₙ2 reactions at the C-5 position of this compound are not expected to occur.

Substitution must proceed, if at all, through an Sₙ1 mechanism. This pathway involves the formation of a carbocation intermediate after the leaving group departs. prepchem.com The stability of the resulting bridgehead carbocation is a key factor. While bridgehead carbocations are generally less stable than their open-chain tertiary counterparts due to geometric constraints (they cannot achieve ideal sp² planar geometry), the adamantyl system is capable of supporting positive charge at these positions.

Thus, nucleophilic substitution of the chlorine atom in this compound would require conditions that favor carbocation formation, such as the use of a Lewis acid catalyst or highly ionizing, polar solvents. The reaction would proceed via the formation of a 5-carboxy-adamant-2-yl cation, which would then be trapped by a nucleophile. The presence of the electron-withdrawing carboxylic acid group at the C-2 position would likely have a destabilizing inductive effect on the formation of a positive charge at C-5, potentially requiring more forcing conditions for the substitution to occur compared to unsubstituted 1-chloroadamantane.

Radical Reactions and Functionalization

The rigid cage-like structure of adamantane provides unique opportunities for functionalization through radical pathways. In the context of this compound, radical reactions can be initiated at either the adamantyl C-H bonds or through the carboxylic acid group itself.

One established method for the functionalization of saturated hydrocarbons involves the use of N-hydroxyphthalimide (NHPI) as a catalyst to generate radicals under mild conditions. nih.gov This approach can achieve oxidative carbonylation of the adamantane core by abstracting a hydrogen atom to form an adamantyl radical, which is then trapped. nih.gov While this is often used to introduce carboxylic acid groups, the principle of generating an adamantyl radical is key. For this compound, a similar radical abstraction could occur at one of the tertiary (bridgehead) or secondary carbon atoms, leading to further substitution.

A more direct pathway involving the existing functional group is radical decarboxylation. nih.gov This transformation converts the carboxylic acid into the functional equivalent of an alkyl halide. nih.gov The process, often facilitated by photoredox or silver catalysis, involves the formation of a carboxyl radical that rapidly loses carbon dioxide to generate a 2-adamantyl radical (substituted with chlorine at C5). nih.govlibretexts.org This highly reactive intermediate can then participate in a variety of bond-forming reactions. nih.gov

The functionalization of this radical intermediate can proceed through several pathways, as detailed in the table below.

| Reaction Type | Reagent/Condition | Potential Product |

| Dehalogenation | Tributyltin hydride (Bu3SnH) | 5-Chloroadamantane |

| Alkylation (Giese-type) | Electron-deficient alkene (e.g., Acrylate) | Alkylated 5-chloroadamantane derivative |

| Heteroarylation (Minisci) | Electron-deficient heteroarene | 2-Heteroaryl-5-chloroadamantane |

These radical-mediated transformations highlight the versatility of the carboxylic acid group as a precursor for generating carbon-centered radicals, enabling the introduction of new functional groups onto the adamantane scaffold. nih.govlibretexts.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck Reactions with carboxylic acids)

Modern synthetic chemistry has increasingly utilized aliphatic carboxylic acids as versatile starting materials in metal-catalyzed cross-coupling reactions. princeton.edunih.gov These methods often proceed via a decarboxylative mechanism, where the carboxylic acid serves as a traceless activating group for the generation of an alkyl radical or organometallic intermediate. princeton.edu For this compound, such strategies offer a powerful route to form new carbon-carbon and carbon-heteroatom bonds at the C2 position.

Metallaphotoredox catalysis, which merges transition-metal catalysis with photoredox catalysis, is a prominent strategy for these transformations. princeton.edunih.gov In a typical cycle, the carboxylate undergoes single-electron oxidation facilitated by a photocatalyst, leading to decarboxylation and the formation of a 5-chloro-2-adamantyl radical. This radical is then intercepted by a transition metal catalyst (commonly nickel or copper) to form an organometallic species, which can participate in cross-coupling with a suitable partner. princeton.edu This approach enables diverse transformations such as alkylation, arylation, and amination. nih.gov

The Heck reaction, classically defined as the palladium-catalyzed coupling of an unsaturated halide with an alkene, has evolved to include variations that can involve carboxylic acids. organic-chemistry.orgwikipedia.org A direct "Heck-type" reaction with an aliphatic carboxylic acid like this compound would likely proceed through a decarboxylative pathway rather than the canonical mechanism. organic-chemistry.orgmdpi.com In such a scenario, a palladium catalyst would facilitate the coupling of the in situ-generated 2-adamantyl intermediate with an alkene. organic-chemistry.org

Below is a table summarizing potential decarboxylative cross-coupling reactions.

These metal-catalyzed decarboxylative couplings represent a significant advance, allowing for the functionalization of abundant carboxylic acid feedstocks under relatively mild conditions. princeton.edunih.gov

Interplay of Functional Groups: Regioselectivity and Stereoselectivity in Complex Transformations

The rigid, three-dimensional structure of the adamantane cage in this compound exerts significant control over the regioselectivity and stereoselectivity of its reactions. The fixed spatial relationship between the chloro group at a tertiary bridgehead (C5) and the carboxylic acid at a secondary bridge (C2) dictates the accessibility of other positions on the scaffold to reagents and catalysts.

Regioselectivity: In radical functionalization reactions targeting C-H bonds, selectivity is often governed by the inherent stability of the resulting radical. Tertiary C-H bonds at bridgehead positions are typically more reactive towards hydrogen abstraction than secondary C-H bonds. However, the presence of the electron-withdrawing chloro and carboxylic acid groups can influence the reactivity of adjacent C-H bonds. Functionalization via decarboxylation, conversely, is highly regioselective, as the new bond forms exclusively at the C2 position where the carboxyl group was located. nih.gov

Stereoselectivity: The adamantane framework is achiral, but the presence of substituents at C2 and C5 creates a molecule with a specific stereochemical environment. The chair-like conformation of the six-membered rings that comprise the cage dictates the axial and equatorial relationships of the substituents. The approach of a reagent or catalyst to the C2 position after decarboxylation will be sterically hindered by the adamantane cage itself. In intramolecular reactions, such as a potential intramolecular Heck reaction, the fixed bond distances and angles of the scaffold would impose severe constraints, leading to highly selective cyclization pathways. princeton.edu The formation of quaternary carbon centers via intramolecular Heck additions is a powerful tool in complex synthesis, where elimination must occur away from the newly formed C-C bond. princeton.edu

The stereochemical outcome of reactions is often controlled by minimizing steric strain in the transition state. For instance, in a metal-catalyzed cross-coupling, the bulky adamantyl group would coordinate to the metal center in a way that minimizes steric clashes with the ligands and the other coupling partner, thus dictating the stereochemistry of the product.

Investigation of Reaction Mechanisms and Transition States

Understanding the reaction mechanisms and the structure of transition states is crucial for predicting and controlling the chemical transformations of this compound.

Radical Reaction Mechanisms: A radical decarboxylation mechanism typically begins with the formation of a carboxylate, which then undergoes a single-electron transfer (SET) to a photocatalyst or metal catalyst. This generates a carboxyl radical, which is extremely unstable and rapidly ejects CO₂, a thermodynamically favorable step, to produce the 5-chloro-2-adamantyl radical. libretexts.org The key subsequent step is the trapping of this radical by another species to form the final product. The stability of the transition state for this trapping step determines the reaction's feasibility and rate. mnstate.edu

Metal-Catalyzed Cross-Coupling Mechanisms: For a decarboxylative cross-coupling reaction, the mechanism involves a catalytic cycle. A plausible pathway using a nickel/photoredox system would include the following key steps:

Radical Generation: Oxidative quenching of the excited-state photocatalyst by the carboxylate, followed by decarboxylation to form the adamantyl radical.

Oxidative Addition: The adamantyl radical is captured by a low-valent metal complex (e.g., Ni(0) or Ni(I)) to form a high-valent Ni-adamantyl species (e.g., Ni(II) or Ni(III)). princeton.edu

Second Oxidative Addition/Transmetalation: The second coupling partner (e.g., an aryl halide) adds to the nickel center.

Reductive Elimination: The two coupled fragments are eliminated from the metal center, forming the new C-C bond and regenerating the low-valent nickel catalyst to continue the cycle. princeton.edu

The transition states in these reactions are complex, multi-centered structures. Their energy and geometry are influenced by steric factors (the bulk of the adamantyl group and any ligands on the metal) and electronic factors. mnstate.edu According to Hammond's postulate, the structure of the transition state will resemble the species (reactants, intermediates, or products) to which it is closest in energy. mnstate.edu For the highly reactive adamantyl radical, the transition state for its capture by the metal catalyst would be early and reactant-like. In contrast, the reductive elimination step, which forms the final stable product, would have a more product-like transition state.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 5-Chloroadamantane-2-carboxylic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, allowing for a complete mapping of the molecular structure.

In the ¹H NMR spectrum of this compound, the protons of the adamantane (B196018) cage typically appear as a complex series of multiplets in the upfield region, generally between 1.5 and 2.5 ppm. The exact chemical shifts and coupling patterns are influenced by the rigid chair-chair conformation of the adamantane skeleton and the presence of the chloro and carboxylic acid substituents. The proton on the carbon bearing the chlorine atom (C5) and the proton on the carbon with the carboxylic acid group (C2) are expected to be deshielded and resonate at a lower field compared to the other adamantane protons. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm, and its chemical shift can be concentration-dependent due to hydrogen bonding. libretexts.orgorganicchemistrydata.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| COOH | > 10 | Broad Singlet |

| CH-Cl | ~2.5 - 3.0 | Multiplet |

| CH-COOH | ~2.2 - 2.7 | Multiplet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of this compound. The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically between 170 and 185 ppm. libretexts.orglibretexts.org The carbon atom attached to the chlorine (C5) will also be significantly deshielded, with a chemical shift generally in the range of 60-70 ppm. The carbon bearing the carboxylic acid group (C2) will also show a downfield shift. The remaining carbons of the adamantane cage will resonate in the aliphatic region, typically between 25 and 50 ppm. organicchemistrydata.org The symmetry of the adamantane cage is broken by the two different substituents, leading to a unique signal for each carbon atom in a distinct chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 170 - 185 |

| C-Cl | 60 - 70 |

| C-COOH | 40 - 50 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the adamantane framework. sdsu.eduyoutube.com Cross-peaks in the COSY spectrum would connect protons that are spin-spin coupled, allowing for the tracing of the proton network throughout the rigid cage structure.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com This experiment is invaluable for assigning the signals of the carbon atoms based on the assignments of their attached protons. For example, the proton signal assigned to the CH-Cl group would show a correlation to the carbon signal of the C-Cl in the HMQC/HSQC spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.netksu.edu.sa These methods are particularly useful for identifying the presence of specific functional groups.

The IR spectrum of this compound is dominated by characteristic absorptions of the carboxylic acid group. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. msu.eduorgchemboulder.com The C=O stretching vibration of the carbonyl group typically appears as a strong, sharp band between 1700 and 1725 cm⁻¹. orgchemboulder.comuomustansiriyah.edu.iq The exact position can be influenced by hydrogen bonding. In the solid state or in concentrated solutions where dimerization is prevalent, the C=O stretch is observed at a lower frequency compared to the monomeric form. msu.edu

Table 3: Characteristic IR Stretching Frequencies for the Carboxylic Acid Group

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| C=O Stretch | 1700 - 1725 | Strong |

The adamantane skeleton gives rise to a series of characteristic vibrations, although they are often complex and can be coupled with other molecular motions. The C-H stretching vibrations of the adamantane cage are expected in the 2850-3000 cm⁻¹ region. researchgate.net A number of fingerprint vibrations, including C-C stretching and various bending and rocking modes of the CH and CH₂ groups, appear at lower frequencies, typically below 1500 cm⁻¹. researchgate.netresearchgate.net These vibrations provide a characteristic, though often intricate, pattern for the adamantane core. The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

In Raman spectroscopy, the symmetric vibrations are often more intense. Therefore, the symmetric breathing mode of the adamantane cage would be a prominent feature. The C=O stretch is also observable in the Raman spectrum, though it is typically weaker than in the IR spectrum. rsc.org Raman spectroscopy is particularly useful for studying the low-frequency modes associated with the lattice vibrations in the solid state. nih.gov

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and probing the structural integrity of this compound through fragmentation analysis. In electron ionization (EI) mass spectrometry, the molecule is expected to yield a molecular ion (M⁺) peak, although for carboxylic acids, this peak may be of weak intensity.

A key feature in the mass spectrum of a chlorinated compound is the isotopic signature of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic pattern for any chlorine-containing fragment, with a primary peak (M) and a secondary peak (M+2) at about one-third the intensity, which unambiguously confirms the presence of a single chlorine atom in the ion.

The fragmentation of this compound is anticipated to follow pathways characteristic of both carboxylic acids and adamantane derivatives. libretexts.orgcdnsciencepub.com The energetically unstable molecular ion will break apart into smaller, more stable fragments. libretexts.org Common fragmentation patterns for simple carboxylic acids include the loss of a hydroxyl group (-OH) or the entire carboxyl group (-COOH). libretexts.org For adamantane derivatives, fragmentation often involves the adamantane cage itself. cdnsciencepub.comresearchgate.net

Hypothetical fragmentation pathways and the corresponding mass-to-charge ratios (m/z) are outlined below, assuming the common ³⁵Cl isotope for simplicity.

| Proposed Fragment Ion | Neutral Loss | Description of Fragmentation |

| [M-OH]⁺ | •OH (17 Da) | Loss of the hydroxyl radical from the carboxyl group. |

| [M-COOH]⁺ | •COOH (45 Da) | Cleavage of the bond between the adamantane cage and the carboxyl group, yielding a stable chloroadamantyl cation. |

| [M-Cl]⁺ | •Cl (35 Da) | Loss of the chlorine atom, resulting in a carboxoadamantyl cation. |

| [M-HCl]⁺ | HCl (36 Da) | Elimination of a hydrogen chloride molecule. |

| [C₁₀H₁₄Cl]⁺ | CO₂ + H₂ | Loss of the carboxyl group followed by rearrangement. |

This table is interactive and presents hypothetical data based on established fragmentation principles.

X-ray Diffraction Studies for Solid-State Structure and Conformation

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering insights into molecular geometry, conformation, and intermolecular interactions. nih.govmdpi.comnih.gov

Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the premier technique for determining the precise solid-state structure of this compound. mdpi.com The methodology involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields fundamental crystallographic data, including:

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z positions of each atom, allowing for the calculation of exact bond lengths, bond angles, and torsion angles.

This data would confirm the rigid chair conformation of the cyclohexane (B81311) rings that constitute the adamantane core and detail the geometry of the chloro and carboxylic acid substituents. nih.gov

Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks

In the solid state, molecules of this compound are held together by a network of intermolecular forces. Carboxylic acids commonly form strong, dimeric structures through hydrogen bonds between the carboxyl groups of two adjacent molecules (O-H···O). mdpi.com This interaction is a dominant feature in the crystal packing of many carboxylic acids.

Beyond this primary interaction, other weaker forces are expected to play a significant role in stabilizing the crystal lattice. These include van der Waals forces, which are particularly relevant for the bulky, nonpolar adamantane cage, and potentially weak C-H···O or C-H···Cl hydrogen bonds. nih.govresearchgate.net Hirshfeld surface analysis is a computational tool often used in conjunction with crystallographic data to visualize and quantify these varied intermolecular contacts. nih.govnih.gov

| Interaction Type | Donor | Acceptor | Description |

| Strong Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | Formation of characteristic cyclic dimers, a primary packing motif. |

| Weak Hydrogen Bond | C-H (Adamantane) | O=C or O-H | Interactions between the hydrocarbon cage and oxygen atoms. |

| Weak Hydrogen Bond | C-H (Adamantane) | Cl | Interactions involving the chlorine substituent. |

| Van der Waals Forces | Adamantane Cage | Adamantane Cage | Non-specific attractive forces crucial for the overall packing of the bulky molecules. |

This table is interactive and lists the types of intermolecular interactions anticipated in the crystal structure.

Investigation of Polymorphism and Phase Transitions in Adamantane Carboxylic Acids

Adamantane and its derivatives are well-known for exhibiting polymorphism—the ability to crystallize in multiple distinct solid-state forms—and for undergoing temperature-dependent phase transitions. acs.orgupc.eduresearchgate.net This behavior is often attributed to the molecule's globular shape, which can lead to orientationally disordered or "plastic" crystal phases at higher temperatures. nih.govacs.org

In such a plastic phase, the molecules maintain their lattice positions but possess significant rotational freedom. researchgate.net Upon cooling, the material undergoes a phase transition to a more ordered, lower-symmetry state. acs.orgacs.org Given that both 2-chloroadamantane (B1585024) and other adamantane derivatives show rich polymorphic behavior, it is plausible that this compound could also exhibit different crystalline forms or undergo phase transitions. nih.govacs.org These phenomena can be investigated using variable-temperature X-ray powder diffraction (XRPD) and thermal analysis techniques like differential scanning calorimetry (DSC).

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties (Focus on methodological application)

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. uobabylon.edu.iq For this compound, the primary chromophore (light-absorbing group) is the carboxyl group, specifically the carbonyl (C=O) double bond.

The electronic transitions associated with a non-conjugated carboxyl group are primarily:

n → π* (n-to-pi-star) transition: This involves the excitation of an electron from a non-bonding orbital (n), located on the oxygen atom, to the anti-bonding π* orbital of the carbonyl group. This is a lower-energy transition that typically results in a weak absorption band at longer wavelengths, generally around 200-220 nm for simple carboxylic acids. libretexts.orgresearchgate.netcopernicus.org

π → π* (pi-to-pi-star) transition: This higher-energy transition promotes an electron from the bonding π orbital to the anti-bonding π* orbital of the carbonyl group. It gives rise to a strong absorption band at shorter wavelengths, often below 200 nm and thus outside the range of standard UV-Vis spectrophotometers. uobabylon.edu.iqmasterorganicchemistry.com

Methodologically, a UV-Vis spectrum of this compound would be recorded by dissolving the compound in a suitable UV-transparent solvent (e.g., ethanol (B145695) or hexane) and measuring its absorbance as a function of wavelength. The resulting spectrum would be expected to show a weak absorbance maximum (λₘₐₓ) corresponding to the n → π* transition, confirming the presence of the carbonyl functionality. masterorganicchemistry.com The position and intensity (molar absorptivity, ε) of this peak can be influenced by solvent polarity.

| Electronic Transition | Orbitals Involved | Expected Wavelength (λₘₐₓ) | Expected Intensity (ε) |

| n → π | Non-bonding (n) → Antibonding (π) | ~200-220 nm | Weak |

| π → π | Bonding (π) → Antibonding (π) | < 200 nm | Strong |

This table is interactive and summarizes the expected electronic transitions for the carboxyl chromophore.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for investigating the fundamental properties of molecules like 5-Chloroadamantane-2-carboxylic acid. dntb.gov.uanih.gov DFT methods allow for the detailed examination of electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic characteristics. researchgate.netmdpi.com For this specific compound, DFT calculations would elucidate the influence of the electron-withdrawing chloro and carboxylic acid functional groups on the electron distribution across the rigid adamantane (B196018) cage.

The presence of the electronegative chlorine atom at a bridgehead position and the carboxylic acid group on the secondary carbon significantly alters the electronic landscape compared to unsubstituted adamantane. These calculations can quantify properties such as ionization potential, electron affinity, and global reactivity descriptors like chemical hardness and electrophilicity. researchgate.netmdpi.com A molecule's reactivity is closely linked to its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. nih.govmdpi.com DFT studies would map the distribution of these orbitals, identifying the most probable sites for nucleophilic and electrophilic attack. mdpi.com

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds and the energy associated with them. libretexts.orgscribd.com While the adamantane framework itself is highly rigid, the substituent at the C-2 position, the carboxylic acid group (-COOH), possesses rotational freedom around the C-C single bond.

The primary focus of a conformational analysis for this compound would be to identify the most stable orientations of the carboxylic acid group relative to the adamantane cage. These stable arrangements correspond to energy minima on the potential energy surface. libretexts.org Different rotational isomers, or rotamers, would be modeled to calculate their relative energies. Factors influencing the stability of these conformers include steric hindrance between the carboxylic acid's oxygen atoms and the nearby hydrogen atoms on the adamantane structure, as well as potential intramolecular interactions. lumenlearning.com By systematically rotating the dihedral angle of the C-C-O-H bond and calculating the energy at each step, a potential energy profile can be generated, revealing the global minimum energy conformation, which is the most populated and stable structure at equilibrium. lumenlearning.comutdallas.edu

Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, providing a valuable link between theoretical models and experimental characterization. For this compound, DFT methods can accurately forecast rotational constants, vibrational frequencies (infrared and Raman spectra), and Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comnih.gov

Predicted rotational constants are essential for identifying molecules in the gas phase via microwave spectroscopy, with computational models capable of achieving high accuracy (better than 0.3%). nih.gov Vibrational frequency calculations allow for the assignment of absorption bands in experimental IR spectra to specific molecular motions, such as the characteristic C=O stretch of the carboxylic acid or the C-Cl stretch. nih.gov Furthermore, theoretical predictions of ¹H and ¹³C NMR chemical shifts are invaluable for structural elucidation, helping to assign specific signals to the various non-equivalent protons and carbons in the complex, asymmetric adamantane cage. Comparing the computationally predicted spectra with experimental data serves as a rigorous validation of the calculated minimum-energy structure.

Reaction Pathway and Transition State Analysis

Understanding the mechanism of a chemical reaction requires detailed knowledge of the reaction pathway, including the structures of all intermediates and, most importantly, the transition states that connect them. mdpi.com Computational chemistry provides the means to model these pathways and calculate their associated energy barriers (activation energies). researchgate.net

For this compound, theoretical studies could investigate various potential reactions. For instance, the deprotonation of the carboxylic acid group could be modeled to determine its acidity (pKa). Another area of investigation could be nucleophilic substitution reactions at the carbon bearing the chlorine atom. DFT calculations can map the potential energy surface for such a reaction, identifying the geometry of the transition state and the activation energy required. researchgate.net This information is crucial for predicting reaction rates and understanding how the rigid adamantane framework influences reactivity compared to more flexible acyclic systems.

Molecular Dynamics Simulations for Dynamic Behavior and Molecular Recognition

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a virtual window into molecular behavior in condensed phases, such as in a solvent or interacting with a biological target. mdpi.comnih.gov

An MD simulation of this compound in an aqueous environment could reveal important information about its solvation shell and the dynamics of hydrogen bonding between the carboxylic acid group and surrounding water molecules. researchgate.net Given that adamantane derivatives are frequently used in drug design, MD simulations are also a key tool for studying molecular recognition. researchgate.net By simulating the interaction of this compound with a protein binding site, for example, one could analyze the stability of the complex, identify key intermolecular interactions (like hydrogen bonds or halogen bonds), and estimate the binding free energy, providing crucial insights for rational drug design. matilda.science

Analysis of Molecular Polarizability and Anisotropic Charge Distribution

Molecular polarizability describes the ability of a molecule's electron cloud to be distorted by an external electric field. This property, along with the permanent charge distribution, dictates how a molecule interacts with other molecules and with external fields. The substitution of the nonpolar adamantane scaffold with a chloro group and a carboxylic acid group induces a significant dipole moment and an anisotropic (uneven) charge distribution. researchgate.net

Evaluation of Non-Covalent Interactions and Sigma Holes in Halogenated Adamantanes

Non-covalent interactions are the primary forces governing molecular self-assembly, crystal packing, and ligand-receptor binding. nih.gov this compound is capable of engaging in several types of non-covalent interactions, including hydrogen bonding via its carboxylic acid group and halogen bonding via its chlorine atom.

A key feature of heavier halogen atoms (Cl, Br, I) when bonded to an electron-withdrawing group is the formation of a "sigma hole" (σ-hole). nih.govwikipedia.org This is a region of positive electrostatic potential located on the halogen atom's outer surface, directly opposite the covalent bond (e.g., along the C-Cl axis). researchgate.netnih.gov This electron-deficient region can act as a Lewis acid, interacting favorably with electron-rich sites like lone pairs on oxygen or nitrogen atoms. wikipedia.org This directional, attractive interaction is known as a halogen bond. acs.org In the case of chloro-adamantane derivatives, the σ-hole on the chlorine atom is positive, enabling it to form halogen bonds. acs.org The strength of the σ-hole and the resulting halogen bond is dependent on the polarizability of the halogen and the electron-withdrawing power of the rest of the molecule. researchgate.netdntb.gov.ua

The table below, based on findings from related halogenated compounds, illustrates how the maximum electrostatic potential of the sigma hole (Vs,max) varies with the halogen. acs.org

| Halogen (X) in Adamantane Derivative | Vs,max (kcal/mol) | Potential for Halogen Bonding |

| Fluorine (F) | Negative (-10.0) | No |

| Chlorine (Cl) | Positive (2.9) | Yes |

| Bromine (Br) | Positive (9.3) | Yes, stronger than Cl |

This interactive table is based on data for 1-(Adamantan-1-yl)-3-(halophenyl)thiourea derivatives and illustrates the general trend for halogenated compounds. acs.org

Theoretical studies would be essential to characterize the interplay between the strong hydrogen bonding of the carboxylic acid dimer formation and the more subtle, yet structurally significant, halogen bonding involving the chlorine atom's σ-hole in the crystal lattice or in molecular complexes. research-nexus.net

Role As a Versatile Building Block and Precursor in Advanced Chemical Synthesis

Synthesis of Complex Adamantane (B196018) Architectures and Polyfunctionalized Derivatives

The bifunctional nature of 5-chloroadamantane-2-carboxylic acid makes it an ideal starting material for the synthesis of intricate and polyfunctionalized adamantane derivatives. The carboxylic acid group and the chlorine atom can be chemically modified independently or sequentially to introduce a variety of other functionalities onto the rigid adamantane scaffold.

The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, or reduction to an alcohol. mnstate.edu These reactions provide access to a host of new adamantane derivatives with tailored properties. For instance, amidation with different amines leads to the formation of N-substituted adamantyl amides, which are of interest in medicinal chemistry. researchgate.net

Simultaneously, the chlorine atom at the bridgehead position can be substituted through nucleophilic substitution reactions, although this often requires specific conditions due to the sterically hindered nature of the adamantane cage. This dual reactivity allows for the creation of trisubstituted and tetrasubstituted adamantanes with precise control over the placement of functional groups. researchgate.netbohrium.com These polyfunctional derivatives are considered valuable molecular platforms for designing next-generation functional materials. bohrium.com The synthesis of such complex structures is a significant task in organic chemistry, and starting from a pre-functionalized core like this compound simplifies the synthetic route. researchgate.net

Table 1: Potential Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Carboxylic Acid | Esterification | Adamantyl esters |

| Carboxylic Acid | Amidation | Adamantyl amides |

| Carboxylic Acid | Reduction | Adamantyl alcohols |

Application in Supramolecular Chemistry and Host-Guest Systems

The adamantane cage is renowned for its role as a guest molecule in supramolecular chemistry, primarily due to its size, shape, and hydrophobicity. nih.gov It forms stable inclusion complexes with various macrocyclic hosts, most notably cyclodextrins and cucurbit[n]urils. nih.govmdpi.com this compound and its derivatives are excellent candidates for such host-guest systems.

The adamantyl moiety acts as a "hydrophobic anchor" that fits snugly into the cavity of the host molecule, driven by hydrophobic and van der Waals interactions. bbau.ac.innih.gov The carboxylic acid group, being polar and often ionized in aqueous solution, typically remains at the rim of the host's cavity, interacting with the solvent or the host's exterior. This positioning provides a handle for further functionalization or for modulating the solubility and binding affinity of the complex.

These host-guest systems have found applications in areas such as drug delivery, sensing, and the construction of molecular machines. nih.govnih.gov The formation of an inclusion complex can enhance the solubility of a poorly soluble drug derivative, protect it from degradation, and allow for its controlled release. nih.gov The binding event can also be monitored using techniques like fluorescence correlation spectroscopy to determine the stability and stoichiometry of the complex. mdpi.com

Table 2: Host-Guest Complex Parameters for Adamantane Derivatives

| Host Molecule | Guest Moiety | Typical Association Constant (K) | Driving Forces |

|---|---|---|---|

| β-Cyclodextrin | Adamantane | 10³–10⁵ M⁻¹ nih.gov | Hydrophobic interactions, van der Waals forces |

Development of Novel Organic Catalysts and Ligands

The rigid and well-defined structure of the adamantane framework makes it an attractive scaffold for designing ligands and catalysts. Derivatives of this compound can be elaborated into chiral or achiral ligands for transition-metal catalysis. The carboxylic acid group itself can act as a coordinating group for a metal center. osti.gov

The steric bulk of the adamantane group can be exploited to control the stereoselectivity of a catalytic reaction. mdpi.com By creating a specific chiral environment around the metal center, these ligands can direct the outcome of a reaction to favor one enantiomer over the other, which is a critical aspect of modern asymmetric synthesis. mdpi.com

Integration into Polymeric Structures and Macromolecular Entities

This compound is a valuable monomer precursor for the synthesis of advanced polymers and macromolecules. numberanalytics.com The presence of two distinct functional groups allows it to be incorporated into polymer chains in several ways. It can be used as a difunctional monomer in condensation polymerization after converting the chloro group to another reactive functionality (e.g., an amino or hydroxyl group).

Alternatively, it can be attached as a pendant group to a pre-existing polymer backbone through post-polymerization modification. numberanalytics.com The carboxylic acid group is readily converted into a reactive ester or acid chloride, which can then react with functional groups on the polymer. The incorporation of the bulky and rigid adamantane cage into a polymer chain can significantly alter the material's properties. numberanalytics.com These modifications can lead to:

Increased Thermal Stability: The rigid adamantane structure can raise the glass transition temperature (Tg) of the polymer.

Enhanced Mechanical Strength: The bulky groups can restrict chain mobility, leading to a more rigid material.

Modified Solubility: The hydrophobic nature of the adamantane group can be used to tune the polymer's solubility in different solvents.

Adhesion Properties: The introduction of functional groups via the adamantane moiety can improve the adhesive properties of the polymer.

These adamantane-containing polymers are being explored for applications in high-performance plastics, coatings, and advanced materials. bohrium.com

Precursor in Derivatization for Specialized Chemical Research

Derivatization is the process of chemically modifying a compound to produce a new substance with properties suitable for a specific purpose, such as analysis or biological testing. researchgate.net this compound is an excellent precursor for such derivatization due to its dual functionality.

In analytical chemistry, derivatization is often employed to improve the detection of a molecule by techniques like liquid chromatography (LC) or gas chromatography (GC). nih.gov For instance, the carboxylic acid group can be reacted with a fluorescent labeling agent, converting the non-fluorescent adamantane derivative into a highly detectable one. thermofisher.com This allows for sensitive quantification in complex biological or environmental samples.

In medicinal chemistry and chemical biology, the scaffold can be derivatized to create a library of related compounds for screening purposes. mdpi.com By systematically modifying the carboxylic acid (e.g., creating a series of amides or esters) and the chloro group, researchers can explore the structure-activity relationship (SAR) of adamantane-based compounds. This approach is crucial for identifying new drug candidates or chemical probes to study biological processes. The unique physicochemical properties conferred by the adamantane cage, such as lipophilicity and metabolic stability, make these derivatives particularly interesting for pharmaceutical research. mdpi.comresearchgate.net

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Methodologies for Highly Functionalized Adamantanes

The synthesis of specifically substituted adamantanes remains a significant challenge due to the comparable reactivity of multiple C-H bonds. Historically, functionalization has relied on harsh conditions and often resulted in mixtures of products. However, modern synthetic chemistry is providing new tools to overcome these hurdles.

Recent progress has focused on direct C–H bond functionalization, employing radical-mediated reactions and photoredox catalysis to achieve higher selectivity. worktribe.comnih.gov These methods offer pathways to install functional groups with greater precision than traditional approaches. For instance, while the reaction of adamantane-2-carboxylic acid with chlorine and a Lewis acid like aluminum chloride is known to produce 5,7-dichloro-2-adamantanecarboxylic acid, achieving selective mono-chlorination at the C5 position to yield 5-Chloroadamantane-2-carboxylic acid is a challenge that novel methodologies could address. researchgate.net

Future synthetic strategies could leverage transition-metal-catalyzed C-H activation, using directing groups to precisely target a specific bridgehead position for halogenation, thereby providing a controlled and high-yield route to the target compound.

Table 1: Comparison of Synthetic Methodologies for Adamantane (B196018) Functionalization

| Methodology | Description | Selectivity | Potential for this compound Synthesis |

|---|---|---|---|

| Lewis Acid Catalysis | Uses strong Lewis acids (e.g., AlCl3) to promote electrophilic substitution on the adamantane core. researchgate.net | Low to moderate; often leads to poly-substitution. | Can produce dichlorinated derivatives; achieving mono-selectivity is difficult. |

| Radical C-H Functionalization | Generates adamantyl radicals that can be trapped by various reagents. nih.gov | Can be tuned by the radical initiator and reaction conditions, but mixtures are common. | Offers a potential route, though controlling regioselectivity between bridgehead and bridge positions remains a challenge. |

| Photoredox Catalysis | Uses light-absorbing catalysts to facilitate single-electron transfer, enabling mild C-H activation. worktribe.com | High selectivity can be achieved, often under milder conditions than traditional methods. | A promising frontier for selectively activating a single C-H bond for chlorination. |

| Directed C-H Activation | Employs a directing group to guide a metal catalyst to a specific C-H bond for functionalization. | High to excellent regioselectivity. | The carboxylic acid group at the C2 position could potentially be used to direct a catalyst to the C5 position. |

Exploration of New Reactivity Modes and Selective Transformations

This compound is a bifunctional molecule, offering two distinct handles for chemical modification. The exploration of its reactivity is a key frontier for unlocking its potential as a versatile building block.

The carboxylic acid group at the C2 position can undergo a wide range of well-established transformations. msu.edujackwestin.comkhanacademy.org These include conversion to esters, amides, acyl halides, and alcohols, providing a gateway to a diverse library of derivatives.

The chloro group at the C5 bridgehead position presents a different set of opportunities. While nucleophilic substitution at the bridgehead of adamantane is notoriously difficult due to steric hindrance and the instability of the resulting carbocation in an SN1 pathway, modern cross-coupling reactions could offer a viable path for C-C, C-N, and C-O bond formation. Exploring the utility of this chloro-substituent in reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings is a significant area for future research.

Furthermore, the interplay between the two functional groups could lead to novel intramolecular reactions, allowing for the construction of more complex, cage-like structures.

Advanced Characterization Techniques in Understanding Structure-Reactivity Relationships

The unambiguous characterization of polysubstituted adamantanes is critical for understanding their chemical behavior. Advanced spectroscopic and analytical techniques are indispensable in this regard. While basic 1D NMR (¹H and ¹³C) provides initial structural information, complex substitution patterns necessitate more sophisticated methods.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are essential for definitively assigning the protons and carbons in molecules like this compound and its derivatives. These experiments reveal through-bond and through-space correlations that map the connectivity of the molecule.

Table 2: Key Characterization Techniques for Functionalized Adamantanes

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| 1D NMR (¹H, ¹³C) | Basic structural information, chemical environment of nuclei. | Initial verification of functional groups and substitution pattern. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity map of the molecule. | Unambiguous assignment of all ¹H and ¹³C signals in the complex adamantane framework. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirmation of molecular formula and structural integrity. |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H, C-Cl). | Confirmation of the carboxylic acid and chloro-substituent. |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure and crystal packing. nih.govmdpi.com | Definitive proof of structure, stereochemistry, and intermolecular interactions. |

Computational Design and Prediction of Novel Adamantane Derivatives with Tailored Properties

Computational chemistry has become a powerful partner to synthetic chemistry, enabling the prediction of molecular properties and the rational design of new compounds. Density Functional Theory (DFT) and other computational methods can provide deep insights into the structure, stability, and reactivity of adamantane derivatives. oup.com

For this compound, computational modeling can be employed to:

Predict Reactivity: Calculate the activation energies for various potential reactions at either the chloro or carboxylic acid moiety to predict which transformations are most feasible.

Simulate Spectroscopic Data: Predict NMR chemical shifts and IR frequencies to aid in the interpretation of experimental data and confirm structural assignments.

Design Novel Derivatives: In silico modification of the parent structure can be used to design new molecules with tailored electronic, steric, or lipophilic properties for specific applications, such as enzyme inhibitors or novel monomers for polymer synthesis. nih.govmdpi.com

Elucidate Reaction Mechanisms: Model transition states and reaction pathways to understand the mechanisms of novel synthetic transformations.

By leveraging these predictive capabilities, researchers can prioritize synthetic targets and design experiments more efficiently, accelerating the discovery of new functional molecules based on the this compound scaffold.

Potential for Advanced Chemical Technologies and Innovative Synthetic Routes

The unique structural features of this compound make it a promising candidate for various advanced chemical technologies. Its rigid, three-dimensional framework is a desirable feature in the design of new pharmaceuticals, where it can be used to orient pharmacophores in specific spatial arrangements to optimize binding to biological targets.

In materials science, this compound could serve as a unique monomer or cross-linking agent for the synthesis of advanced polymers. The adamantane unit can impart enhanced thermal stability, rigidity, and solubility to materials like polyimides and polyesters. The presence of two distinct functional groups allows for the creation of highly ordered, three-dimensional polymer networks.

The development of innovative synthetic routes, particularly those that are scalable and efficient, will be crucial for unlocking these applications. Flow chemistry, for example, offers a means to safely handle hazardous reagents and precisely control reaction conditions, potentially enabling the large-scale production of this and other highly functionalized adamantane derivatives. worktribe.com

Q & A

Q. Example Optimization Table :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd/C (3%) | DMF | 80 | 72 |

| CuI (5%) | Toluene | 110 | 65 |

Advanced: How should researchers resolve contradictions in biological activity data across assays?

Methodological Answer:

- Assay Validation :

- Purity Reassessment : Re-analyze compound purity via HPLC if discrepancies arise, as impurities may confound results .

- Statistical Analysis : Apply ANOVA or t-tests to assess inter-assay variability .

Advanced: What experimental designs are suitable for evaluating antimicrobial activity?

Methodological Answer:

- Microbial Strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models for broad-spectrum assessment .

- Culture Conditions : Standardize incubation (37°C, 24 hrs) and inoculum size (0.5 McFarland) for reproducibility .

- Minimum Inhibitory Concentration (MIC) : Determine via broth microdilution, with triplicate measurements to ensure reliability .

Advanced: Which computational approaches predict the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS .

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity trends .

Advanced: How to design pharmacokinetic studies for this compound in vivo?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.